2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine
Overview
Description
“2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine” is an organic compound with the molecular formula C10H8S2 . It is also known as trans-1,2-bis(2-thienyl)ethylene . This compound is widely used as an organic photoelectric molecular material, light-emitting diode (LED), and organic solar cell photosensitive material .
Synthesis Analysis
There are many synthetic methods for this compound. One common method is by reacting sodium bisulfate with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base . Other methods involve the use of multicomponent Chichibabin pyridine synthesis reaction .Molecular Structure Analysis
The molecular structure of “this compound” consists of two thiophene rings connected by an ethenyl group . The compound has a relatively high melting point and boiling point .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it participates in [2 + 2+1] cyclization reactions . It also forms part of D-π-A chromophores, which are structures with terminal electron-donating and electron-withdrawing fragments linked through an extended conjugated π-bond system .Physical and Chemical Properties Analysis
This compound has a density of 1.268±0.06 g/cm3, a melting point of 133 °C, and a boiling point of 302.4±11.0 °C . It is almost insoluble in water at room temperature, but soluble in some organic solvents such as benzene, ether, and dichloromethane .Mechanism of Action
Target of Action
Similar compounds have been used in the development of organic semiconductors, suggesting that its targets could be related to electron transport .
Mode of Action
It’s known that similar compounds function as unipolar n-channel semiconductors in the field of organic electronics . They facilitate electron injection and block hole accumulation effectively, which is crucial for their function .
Biochemical Pathways
In the context of organic electronics, these types of compounds are involved in electron transport pathways .
Result of Action
Similar compounds have been reported to exhibit strong absorption in the visible and near-ir regions, high thermal and photochemical stability, efficient intramolecular charge transfer, and high nonlinear optical characteristics .
Action Environment
It’s known that these types of compounds are sensitive to environmental conditions such as light and temperature .
Safety and Hazards
When handling “2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine”, it is necessary to pay attention to its safety. It is an organic compound with a pungent odor and should avoid contact with the skin and eyes. Appropriate protective equipment, such as gloves and goggles, should be worn, and the operation should be carried out under well-ventilated conditions .
Future Directions
Given its unique properties, “2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine” has potential applications in the field of optoelectronic devices and biological imaging . Its use in organic electronics is determined by its strong absorption in the visible and near-IR regions, high thermal and photochemical stability, efficient intramolecular charge transfer, and high nonlinear optical (NLO) characteristics .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives play a vital role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of Pyridine, 2-[(1E)-2-(2-thienyl)ethenyl]- have not been fully elucidated .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pyridine, 2-[(1E)-2-(2-thienyl)ethenyl]- is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of Pyridine, 2-[(1E)-2-(2-thienyl)ethenyl]- vary with different dosages in animal models .
Metabolic Pathways
It is known that pyridine derivatives are metabolized by soil bacteria .
Properties
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLZJZLYYVWZCS-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285856 | |
Record name | 2-[(1E)-2-(2-Thienyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28771-88-2 | |
Record name | 2-[(1E)-2-(2-Thienyl)ethenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28771-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1E)-2-(2-Thienyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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